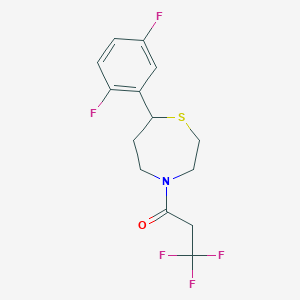
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one” is a complex organic molecule. It contains a thiazepan ring, which is a seven-membered ring with one sulfur and one nitrogen atom . The molecule also contains difluorophenyl and trifluoropropanone groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via methods such as Claisen-Schmidt condensation . This involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base, resulting in a β-hydroxy ketone or an α,β-unsaturated ketone .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a seven-membered thiazepan ring with a 2,5-difluorophenyl group attached at the 7-position. At the 4-position of the thiazepan ring, there is likely a 3,3,3-trifluoropropan-1-one group .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has explored the synthesis of novel organic compounds, such as thiazepines and thiazepanones, which are significant due to their three-dimensional character and potential utility in medicinal chemistry. For instance, a study presented a one-pot synthesis method using α,β-unsaturated esters and 1,2-amino thiols to form 1,4-thiazepanones, which are precursors to 1,4-thiazepanes. This synthesis tolerates a broad scope of α,β-unsaturated esters, highlighting a versatile approach to generating compounds with high 3D character, potentially useful in fragment screening libraries for drug discovery (Pandey et al., 2020).
Pharmacological Applications
The pharmacological potential of compounds related to 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one has been investigated in various studies. For instance, derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. One study synthesized a new series of compounds and screened them for in vitro antibacterial activity against various pathogens. The results indicated significant antibacterial and antifungal activities, suggesting the potential for further development as antimicrobial agents with specific biofilm properties (Maddila et al., 2016).
Antiviral Activity
Another area of application is in antiviral research, where related compounds have been investigated for their efficacy against viruses. For example, a study on the thiazolobenzimidazole derivative TBZE-029, which shares structural similarities, showed that it inhibits enterovirus replication by targeting the nonstructural protein 2C in the virus. This highlights the potential application of related compounds in developing novel antiviral drugs (De Palma et al., 2008).
Safety and Hazards
While specific safety data for this compound is not available, it’s important to handle all chemicals with care. They should be used only in a laboratory setting, with appropriate personal protective equipment. If swallowed or in contact with skin or eyes, medical attention should be sought immediately .
Propriétés
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-3,3,3-trifluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NOS/c15-9-1-2-11(16)10(7-9)12-3-4-20(5-6-22-12)13(21)8-14(17,18)19/h1-2,7,12H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEQNHMYQYBEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968841.png)
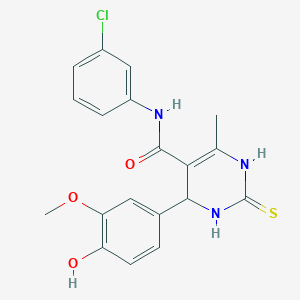
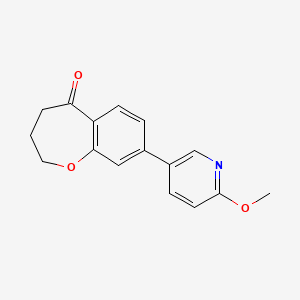

![3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2968848.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B2968851.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(2-ethylpiperidin-1-yl)ethan-1-one](/img/structure/B2968853.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2968855.png)
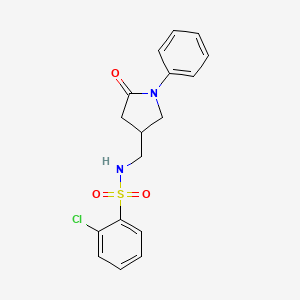
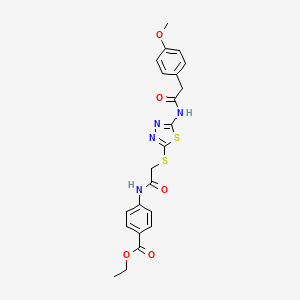
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2968858.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2968860.png)
![3-bromo-4-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2968861.png)
